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Introduction
Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone

co-secreted with insulin from the pancreatic β-cells.[1] It plays a significant role in glucose

homeostasis by regulating gastric emptying, suppressing glucagon secretion, and promoting

satiety.[2][3] This technical guide provides an in-depth overview of the discovery and history of

human amylin, with a particular focus on its molecular characteristics, the development of

amylin analogs, and the current understanding of its receptor signaling pathways. While the

full-length peptide is the primary focus of research, this guide also addresses the available

information on the N-terminal fragment, Amylin (1-13).

Discovery and Early History
The journey to understanding amylin began over a century ago with microscopic observations

of pancreatic tissue.

1901: Eugene Opie first described "islet hyalinization," the presence of amorphous protein

deposits within the islets of Langerhans in patients with diabetes.[2] This was the earliest

recorded observation of what would later be identified as amylin aggregates.

1986-1987: The seminal discovery and characterization of the peptide constituent of these

amyloid deposits were independently achieved by two research groups.[4][5] Initially named
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Insulinoma Amyloid Peptide (IAP), it was soon renamed Islet Amyloid Polypeptide (IAPP) or

amylin.[2][5] These studies successfully isolated the 37-amino acid peptide and determined

its primary sequence.[5][6]

1989: The gene encoding human amylin was localized to chromosome 12.[6] Further

molecular characterization revealed that amylin is derived from a larger 89-amino acid

precursor, preProIAPP, through post-translational processing.[7]

Molecular and Functional Characterization of
Human Amylin
Human amylin is a peptide with the sequence

KCNTATCATQRLANFLVHSSNNFGAILSSTNVGSNTY-NH2. For its full biological activity, two

key post-translational modifications are essential: a disulfide bridge between the cysteine

residues at positions 2 and 7, and an amidated C-terminus.[8]

The physiological functions of amylin are primarily centered on glucose control:

Slowing of Gastric Emptying: Amylin delays the rate at which food is emptied from the

stomach, thereby reducing the influx of glucose into the bloodstream after meals.[3]

Suppression of Glucagon Secretion: It inhibits the post-prandial secretion of glucagon, a

hormone that raises blood glucose levels.[3]

Induction of Satiety: Amylin acts on the central nervous system to promote a feeling of

fullness, which helps to regulate food intake.[3]

Amylin (1-13) (human): A Research Fragment
While the full-length 37-amino acid peptide is the biologically active hormone, shorter

fragments have been synthesized for research purposes. The N-terminal fragment, Amylin (1-

13), with the sequence KCNTATCATQRLA, is commercially available as a synthetic peptide.[4]

[9]

Current research indicates the following about Amylin (1-13):
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Research Tool: It is primarily used as a research tool, for instance, a biotinylated version is

utilized in Enzyme-Linked Immunosorbent Assays (ELISAs).

Fibril Formation: Studies suggest that the Amylin (1-13) fragment itself does not form amyloid

fibrils, in contrast to the full-length peptide and other fragments like the (20-29) region which

is considered a critical amyloidogenic region.[10][11]

Biological Activity: Limited studies on N-terminal fragments have shown some biological

activity, though significantly reduced compared to the full-length peptide. For example,

cyclized fragments of amylin (1-8) demonstrated a very reduced ability to stimulate rat

neonatal osteoblast activity.[12]

There is a notable lack of extensive research on the specific physiological role or independent

history of the endogenously produced Amylin (1-13) fragment. It is largely considered a

synthetic tool for studying the broader biology of amylin.

Amylin Analogs and Therapeutic Development
The propensity of human amylin to aggregate into amyloid fibrils, which are cytotoxic to

pancreatic β-cells, posed a significant challenge for its therapeutic use.[7] This led to the

development of amylin analogs with improved stability and solubility.

Pramlintide: The first and only approved amylin analog for therapeutic use is pramlintide

(Symlin®).[2] It is a synthetic analog of human amylin with proline substitutions at positions 25,

28, and 29.[1] These modifications, inspired by the non-amyloidogenic rat amylin sequence,

significantly reduce its tendency to aggregate while retaining its biological activity.[1]

Pramlintide was approved by the FDA in 2005 as an adjunctive therapy to insulin for patients

with type 1 and type 2 diabetes.[2]

Cagrilintide: More recently, a long-acting amylin analog, cagrilintide, has been developed. It is a

dual agonist for both amylin and calcitonin receptors and has shown promise in promoting

weight loss.[3]

Amylin Receptors and Signaling Pathways
Amylin exerts its effects by binding to a complex of receptors. These are not dedicated amylin

receptors but rather heterodimers of the calcitonin receptor (CTR) and one of three Receptor
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Activity-Modifying Proteins (RAMPs).[2][13]

AMY1 Receptor: CTR + RAMP1

AMY2 Receptor: CTR + RAMP2

AMY3 Receptor: CTR + RAMP3

The association with different RAMPs confers distinct pharmacological properties to the

receptor complex.[13] Amylin generally shows high affinity for AMY1 and AMY3 receptors.[2]

Upon binding of amylin to its receptor, a cascade of intracellular signaling events is initiated.

The primary and most well-characterized pathway involves the activation of adenylyl cyclase,

leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of

Protein Kinase A (PKA).
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Caption: Amylin Signaling Pathway.

Quantitative Data Summary
The following tables summarize key quantitative data related to human amylin and its analogs.

Table 1: Physicochemical Properties of Human Amylin and Analogs
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Peptide
Molecular Weight
(Da)

Amino Acid
Sequence

Key Modifications

Human Amylin ~4000

KCNTATCATQRLANF

LVHSSNNFGAILSST

NVGSNTY-NH2

Disulfide bridge

(Cys2-Cys7), C-

terminal amidation

Pramlintide ~4000

KCNTATCATQRLANF

LVHSSNNFGPILPPT

NVGSNTY-NH2

Proline substitutions

at positions 25, 28, 29

Amylin (1-13) 1378.6 KCNTATCATQRLA N-terminal fragment

Table 2: Receptor Binding and Potency of Amylin and Analogs (Illustrative Data)

Ligand Receptor Subtype
Binding Affinity (Ki,
nM)

Functional Potency
(EC50, nM)

Human Amylin AMY1 High Potent

Human Amylin AMY3 High Potent

Pramlintide AMY1 High Potent

Pramlintide AMY3 High Potent

Cagrilintide AMY/CTR High Potent

Note: Specific binding affinity and potency values can vary depending on the experimental

system and cell type used.[2]

Experimental Protocols
This section outlines the general methodologies for key experiments in amylin research.

Solid-Phase Peptide Synthesis of Amylin
The chemical synthesis of amylin and its fragments is typically achieved through solid-phase

peptide synthesis (SPPS).
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Caption: Solid-Phase Peptide Synthesis Workflow.

Methodology:

Resin Preparation: A solid support resin (e.g., Rink amide resin) is used as the starting point.

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing

peptide chain. Coupling reagents like HBTU or HATU are used to facilitate peptide bond

formation.

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the newly added amino

acid is removed using a weak base, typically piperidine in DMF.
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Repetition: The coupling and deprotection steps are repeated for each amino acid in the

sequence.

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the

resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g.,

trifluoroacetic acid with scavengers).

Purification: The crude peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: The purity and identity of the synthesized peptide are confirmed by mass

spectrometry.

Thioflavin T (ThT) Assay for Amylin Aggregation
The ThT assay is a widely used method to monitor the formation of amyloid fibrils in vitro.

Methodology:

Sample Preparation: A stock solution of amylin is prepared, often in a solvent like

hexafluoroisopropanol (HFIP) to ensure it is monomeric, and then lyophilized. The lyophilized

peptide is then dissolved in a suitable buffer (e.g., phosphate-buffered saline) at the desired

concentration.

Incubation: The amylin solution is incubated at 37°C with gentle agitation to promote fibril

formation.

ThT Addition: At various time points, aliquots of the amylin solution are mixed with a

Thioflavin T solution.

Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer

with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.

An increase in fluorescence intensity indicates the formation of amyloid fibrils.

Conclusion
The discovery and elucidation of the physiological roles of amylin represent a significant

advancement in our understanding of glucose homeostasis and metabolic diseases. From its
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initial identification as a component of pancreatic amyloid deposits to the development of a

therapeutic analog, the story of amylin highlights the intricate interplay between peptide

hormones in regulating metabolism. While the full-length peptide remains the central focus of

research and clinical application, the availability of synthetic fragments like Amylin (1-13)

provides valuable tools for dissecting the structure-function relationships of this important

hormone. Future research will likely continue to explore the therapeutic potential of novel

amylin analogs and further unravel the complexities of its signaling pathways in both health and

disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. Amylin structure–function relationships and receptor pharmacology: implications for amylin
mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. Amylin (1-13), human - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]

5. Frontiers | Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease
and Diabetes Mellitus [frontiersin.org]

6. pnas.org [pnas.org]

7. Amylin Uncovered: A Review on the Polypeptide Responsible for Type II Diabetes - PMC
[pmc.ncbi.nlm.nih.gov]

8. Amylins (IAPP) and Fragments - Creative Peptides [creative-peptides.com]

9. Amylin (1-13), human - Elabscience® [elabscience.com]

10. biorxiv.org [biorxiv.org]

11. Frontiers | Exploring the central region of amylin and its analogs aggregation: the
influence of metal ions and residue substitutions [frontiersin.org]

12. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b599685?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00022
https://pmc.ncbi.nlm.nih.gov/articles/PMC4882495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4882495/
https://www.mdpi.com/1422-0067/25/3/1517
https://www.abcepta.com/products/SP2874b-Amylin-1-13-human
https://www.frontiersin.org/journals/aging-neuroscience/articles/10.3389/fnagi.2013.00042/full
https://www.frontiersin.org/journals/aging-neuroscience/articles/10.3389/fnagi.2013.00042/full
https://www.pnas.org/doi/pdf/10.1073/pnas.86.24.9662
https://pmc.ncbi.nlm.nih.gov/articles/PMC3626316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3626316/
https://www.creative-peptides.com/product/amylins-iapp-and-fragments-132.html
https://www.elabscience.com/p/amylin-1-13-human--e-pp-0650
https://www.biorxiv.org/content/10.1101/2020.05.25.114967v1.full.pdf
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2024.1419019/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2024.1419019/full
https://www.mdpi.com/2218-273X/15/1/89
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Discovery and History of Human Amylin: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b599685#discovery-and-history-of-amylin-1-13-
human]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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